molecular formula C21H26ClN3O2 B2404782 N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide CAS No. 2411249-50-6

N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide

Cat. No.: B2404782
CAS No.: 2411249-50-6
M. Wt: 387.91
InChI Key: IITMVLDKDRPYOB-UHFFFAOYSA-N
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Description

N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methylamino group, and a chloropropanamide moiety, making it a versatile molecule for synthetic and research purposes.

Properties

IUPAC Name

N-[[4-[3-[benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-16(22)21(27)23-14-17-8-10-19(11-9-17)24-20(26)12-13-25(2)15-18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITMVLDKDRPYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)NC(=O)CCN(C)CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the benzyl(methyl)amino group can be introduced through a nucleophilic substitution reaction, while the chloropropanamide moiety can be added via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamino derivatives and chloropropanamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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